N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
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Overview
Description
N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the propynyl group. The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide: shares structural similarities with other benzodiazole derivatives and furan-containing compounds.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Uniqueness
What sets N-methyl-N-{[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-methyl-N-[(1-prop-2-ynylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-3-10-20-14-8-5-4-7-13(14)18-16(20)12-19(2)17(21)15-9-6-11-22-15/h1,4-9,11H,10,12H2,2H3 |
InChI Key |
UKQJGFHGIHSZTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC#C)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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